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Compound of Interest

Compound Name: mTOR inhibitor WYE-28

Cat. No.: B15540991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WYE-28, a potent and selective inhibitor

of the mechanistic target of rapamycin (mTOR). WYE-28, with the CAS number 1062172-60-4,

has emerged as a significant tool in cancer research and the study of cellular signaling

pathways. This document consolidates key information on its chemical properties, mechanism

of action, biological activity, and relevant experimental protocols.

Chemical and Physical Properties
WYE-28 is a synthetic, small-molecule inhibitor with the molecular formula C30H34N8O5 and a

molecular weight of 586.64 g/mol .[1][2] It is typically supplied as a white to off-white solid

powder.[3] For experimental use, it is soluble in dimethyl sulfoxide (DMSO) at a concentration

of 60 mg/mL.[3][4][5]
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Property Value Reference

CAS Number 1062172-60-4 [1][2][6]

Molecular Formula C30H34N8O5 [1][2]

Molecular Weight 586.64 g/mol [1][2]

Appearance White to off-white solid [3]

Solubility 60 mg/mL in DMSO [3][4][5]

Storage
Store at -20°C for long-term

stability
[7]

Mechanism of Action and Signaling Pathway
WYE-28 is a highly potent, ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is

a central regulator of cell growth, proliferation, metabolism, and survival.[6] It effectively blocks

the activity of both mTOR Complex 1 (mTORC1) and mTORC2. The inhibition of these

complexes disrupts downstream signaling pathways crucial for cancer cell progression.

The primary signaling cascade affected by WYE-28 is the PI3K/Akt/mTOR pathway, which is

frequently dysregulated in various human cancers. By inhibiting mTOR, WYE-28 prevents the

phosphorylation of key downstream effectors of mTORC1, such as S6 kinase (S6K) and 4E-

binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.

Furthermore, its inhibition of mTORC2 leads to the reduced phosphorylation of Akt at serine

473, a critical step for full Akt activation.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-28.
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Biological Activity
WYE-28 demonstrates exceptional potency and selectivity as an mTOR inhibitor. Its inhibitory

activity has been quantified in various in vitro assays.

Target IC50
Fold Selectivity (vs.
PI3Kα)

Reference

mTOR 0.08 nM 75-fold [1][2][6]

PI3Kα 6 nM - [1][2][6]

In cellular assays, WYE-28 has been shown to inhibit the growth of human prostate cancer

cells (LNCaP) with an IC50 value of less than 1 nM.[4] Furthermore, it has a metabolic half-life

(T1/2) of 13 minutes in nude mouse microsomes, providing an indication of its metabolic

stability.[1][2]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. Below are representative protocols for assays used to characterize WYE-28.

mTOR Kinase Assay (In Vitro)
This protocol outlines a common method for determining the in vitro inhibitory activity of a

compound against mTOR kinase.

Start

Prepare Reagents:
- mTOR enzyme
- Kinase buffer

- ATP
- Substrate (e.g., PHAS-I)

- WYE-28 dilutions

Incubate mTOR with
WYE-28 (or vehicle)
at room temperature

Initiate kinase reaction
by adding ATP and substrate

Allow reaction to proceed
at 37°C

Stop reaction with
EDTA-containing buffer

Detect phosphorylated substrate
(e.g., ELISA, radioactivity)

Analyze data to
determine IC50 End

Click to download full resolution via product page

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

Methodology:
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Reagent Preparation: Prepare a kinase buffer (e.g., 10 mM HEPES, pH 7.4, 50 mM NaCl, 10

mM MgCl2, 1 mM DTT). Dilute purified, active mTOR enzyme in the kinase buffer. Prepare

serial dilutions of WYE-28 in DMSO and then in kinase buffer. Prepare a solution of the

substrate (e.g., recombinant, unphosphorylated PHAS-I/4E-BP1) and ATP.

Enzyme Inhibition: In a 96-well plate, add the mTOR enzyme to each well. Add the diluted

WYE-28 or vehicle (DMSO) to the respective wells and incubate for a pre-determined time

(e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to

each well.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA, which

chelates the Mg2+ ions necessary for kinase activity.

Detection: The amount of phosphorylated substrate is quantified. This can be achieved

through various methods, such as an ELISA-based assay using a phospho-specific antibody,

or by using radiolabeled [γ-32P]ATP and measuring the incorporation of the radioactive

phosphate into the substrate via autoradiography.

Data Analysis: The results are plotted as the percentage of mTOR activity versus the log

concentration of WYE-28. The IC50 value is then calculated using a non-linear regression

analysis.

Cell Proliferation (MTS) Assay
The MTS assay is a colorimetric method for determining the number of viable cells in

proliferation, cytotoxicity, or chemosensitivity assays.

Methodology:

Cell Seeding: Seed LNCaP cells in a 96-well plate at a predetermined density (e.g., 5,000-

10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of WYE-28 (and a vehicle control)

and incubate for a specified period (e.g., 72 hours).

MTS Reagent Addition: Add the MTS reagent, in combination with an electron coupling

reagent (e.g., phenazine ethosulfate), to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

During this incubation, viable cells with active metabolism reduce the MTS tetrazolium

compound into a colored formazan product that is soluble in the cell culture medium.

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm

using a microplate reader.

Data Analysis: The absorbance values are proportional to the number of viable cells. The

results are expressed as a percentage of the vehicle-treated control, and the IC50 value is

determined by plotting the percentage of cell viability against the log concentration of WYE-

28.

Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in liver microsomes,

providing an early indication of its pharmacokinetic properties.

Methodology:

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from

nude mice) in a phosphate buffer (pH 7.4). Prepare a solution of WYE-28 at a known

concentration. Prepare a solution of the NADPH-regenerating system (e.g., NADP+,

glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

Incubation: Pre-warm the microsomal suspension and the WYE-28 solution to 37°C. Initiate

the metabolic reaction by adding the NADPH-regenerating system to the mixture.

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots

of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g.,

acetonitrile) containing an internal standard.
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Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass

spectrometry (LC-MS/MS) system to quantify the remaining concentration of WYE-28 at

each time point.

Data Analysis: Plot the natural logarithm of the percentage of WYE-28 remaining versus

time. The slope of the linear regression of this plot gives the elimination rate constant (k).

The half-life (T1/2) is then calculated using the formula: T1/2 = 0.693 / k.

Conclusion
WYE-28 is a valuable research tool for investigating the mTOR signaling pathway and its role

in cancer and other diseases. Its high potency and selectivity make it a powerful inhibitor for

both in vitro and in vivo studies. The information and protocols provided in this guide are

intended to support researchers in the effective use of WYE-28 in their experimental designs.

As with any potent bioactive compound, appropriate safety precautions should be taken during

handling and storage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15540991#wye-28-cas-number-1062172-60-4-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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